SBI-183
Overview
Description
SBI-183 is a small molecule inhibitor that targets the enzyme quiescin sulfhydryl oxidase 1 (QSOX1). This enzyme is overexpressed in various tumor types and is involved in the formation of disulfide bonds in proteins. This compound has been shown to inhibit the enzymatic activity of QSOX1, thereby suppressing tumor cell growth, invasion, and metastasis .
Preparation Methods
The synthetic routes and reaction conditions for SBI-183 are proprietary and have been patented by AXIM Biotechnologies. The compound is synthesized through a series of chemical reactions that involve the selective targeting of QSOX1. The exact details of the industrial production methods are not publicly available, but the compound has been developed and tested extensively in pre-clinical studies .
Chemical Reactions Analysis
SBI-183 undergoes various chemical reactions, primarily focusing on its inhibitory activity against QSOX1. The compound is known to suppress the proliferative and invasive phenotype of several cancer cell lines, including renal cancer, triple-negative breast cancer, lung adenocarcinoma, and pancreatic ductal adenocarcinoma . The major products formed from these reactions are the inhibited forms of QSOX1, which result in reduced tumor growth and metastasis .
Scientific Research Applications
SBI-183 has significant scientific research applications, particularly in the field of oncology. It has been shown to inhibit tumor growth and metastasis in various cancer models, including renal cell carcinoma and breast cancer . The compound is used to study the role of QSOX1 in cancer biology and to develop potential therapeutic strategies for cancers that overexpress this enzyme. Additionally, this compound is being explored for its potential use in combination with other anti-neoplastic drugs to enhance their efficacy .
Mechanism of Action
SBI-183 exerts its effects by inhibiting the enzymatic activity of QSOX1. This enzyme catalyzes the formation of disulfide bonds in proteins, which is crucial for tumor cell growth and invasion. By inhibiting QSOX1, this compound disrupts the formation of these bonds, leading to reduced tumor cell proliferation and metastasis . The molecular targets and pathways involved include the suppression of QSOX1 activity, which in turn affects the invasive and metastatic properties of tumor cells .
Comparison with Similar Compounds
SBI-183 is unique in its ability to selectively target QSOX1 and inhibit its enzymatic activity. Similar compounds include SPX-1009, an analog of this compound, which has been shown to be tenfold more potent in suppressing tumor invasion and metastasis . Other QSOX1 inhibitors have been identified through high throughput screening, but this compound remains one of the most active and well-studied compounds in this category .
References
Properties
IUPAC Name |
3-methoxy-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-6-4-5-14(13-17)18(21)19-15-7-9-16(10-8-15)20-11-2-3-12-20/h4-10,13H,2-3,11-12H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJGTLJERDOEQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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